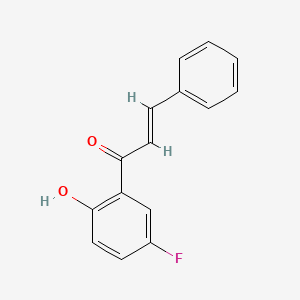

5'-Fluoro-2'-hydroxychalcone

Descripción general

Descripción

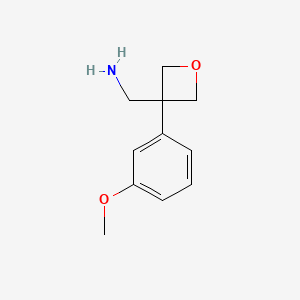

5’-Fluoro-2’-hydroxychalcone is a type of chalcone, a class of compounds that are known for their therapeutic potential . Chalcones are aromatic ketones that form the central core of many important biological compounds . They are the biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . The structure of chalcones includes two aromatic rings linked by an aliphatic three-carbon chain .

Synthesis Analysis

Chalcones can be synthesized using various methods. One common approach is the Claisen-Schmidt condensation of appropriate aromatic aldehydes . Heterogeneous catalysts such as potassium carbonate, basic Al2O3, amino-grafted zeolite, Ba(OH)2, pulverized KOH, and KF-Al2O3 have been used effectively for the synthesis of chalcones and their analogs under ultrasound irradiation .Molecular Structure Analysis

The molecular structure of chalcones, including 5’-Fluoro-2’-hydroxychalcone, is characterized by two aromatic rings linked through a three carbon-α, β-unsaturated carbonyl system . This structure allows chalcones to have conjugated double bonds with absolute delocalization and two aromatic rings that possess a π-electron system . This gives them relatively low redox potential and a greater chance of undergoing electron transfer reactions .Chemical Reactions Analysis

Chalcones can undergo various chemical reactions due to their structure. For instance, the dehydrogenation process from 2′-hydroxydihydrochalcone to 2′-hydroxychalcone might proceed further reactions into flavone and flavanone . Chalcones can also be used to obtain several heterocyclic rings through ring closure reactions .Physical And Chemical Properties Analysis

Chalcones, including 5’-Fluoro-2’-hydroxychalcone, have unique physical and chemical properties due to their structure. They have conjugated double bonds with absolute delocalization and two aromatic rings that possess a π-electron system . This gives them relatively low redox potential and a greater chance of undergoing electron transfer reactions .Aplicaciones Científicas De Investigación

Antihyperglycemic Activity

Chalcones have been investigated for their antihyperglycemic effects. Several studies evaluated synthetic chalcones in streptozotocin-induced diabetic rats. These compounds demonstrated promising activity in managing blood glucose levels . Further research could explore their mechanism of action and potential clinical applications.

Anti-Inflammatory Properties

In a study assessing anti-inflammatory effects, a chalcone derivative—5’-chloro-2’-hydroxy-4’,6’-dimethyl-3,4,5-trimethoxychalcone —exhibited potent activity against carrageenan-induced hind paw edema. It achieved a remarkable 90% inhibition of edema, suggesting its potential as an anti-inflammatory agent .

Synthetic Chemistry Applications

The synthesis of chalcones involves various reagents and catalysts. For instance, heterogeneous catalysts like potassium carbonate, basic Al₂O₃, amino-grafted zeolite, and others have been effectively used for chalcone synthesis under ultrasound irradiation. Investigating novel synthetic approaches could enhance the availability of chalcones for research and applications .

Respiratory Burst Inhibition

Chalcone analogs, such as 2’,5’-dihydroxy-2-furfurylchalcone , have shown inhibitory effects on the N-formylmethionyl-leucyl-phenylalanine (fMLP)-stimulated respiratory burst in neutrophils. This suggests their potential in modulating immune responses .

Mecanismo De Acción

Target of Action

5’-Fluoro-2’-hydroxychalcone, like other chalcones, is known to interact with a variety of molecular targets. Chalcones in general have been found to interact with various enzymes and receptors, playing a role in numerous biological activities .

Mode of Action

Chalcones are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of receptor activity, and interference with signal transduction pathways .

Biochemical Pathways

For instance, some chalcones have been found to inhibit the Akt/NF-κB pathway, which plays a key role in inflammation and cancer .

Result of Action

Chalcones in general have been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects .

Safety and Hazards

According to the safety data sheet for 2’-Hydroxychalcone, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Direcciones Futuras

The future directions for research on 5’-Fluoro-2’-hydroxychalcone and other chalcones are vast. Given their promising biological activities, there is a need for more research to fully understand their mechanisms of action and to develop more efficient synthesis methods . Furthermore, the development of novel synthetic routes featuring transformative and compatible reaction conditions toward flavonoids is necessary .

Propiedades

IUPAC Name |

(E)-1-(5-fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO2/c16-12-7-9-15(18)13(10-12)14(17)8-6-11-4-2-1-3-5-11/h1-10,18H/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCMOVNYZGSAEB-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

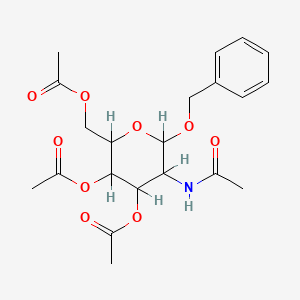

![Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B3039904.png)